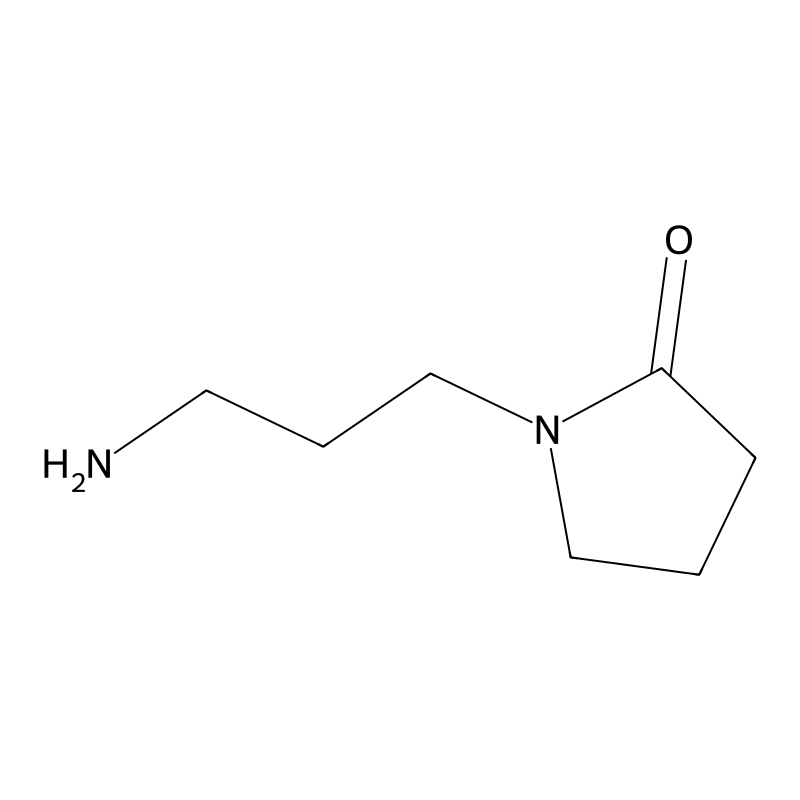1-(3-Aminopropyl)pyrrolidin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Physiological Excretory Product:
1-(3-Aminopropyl)pyrrolidin-2-one, also known as N-(3-aminopropyl)pyrrolidin-2-one, is a physiological excretory product derived from the breakdown of spermidine in the body. Spermidine is a naturally occurring polyamine found in all living cells and plays various roles in cell growth, differentiation, and survival. Several studies have identified 1-(3-aminopropyl)pyrrolidin-2-one as a product of spermidine catabolism in vivo. (Source: )
Potential Biomarker:
Due to its origin from spermidine metabolism, researchers have investigated the potential of 1-(3-aminopropyl)pyrrolidin-2-one as a biomarker for various conditions. Studies suggest that altered spermidine levels and metabolism are associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (Source: ) However, further research is needed to determine the specific role and diagnostic value of 1-(3-aminopropyl)pyrrolidin-2-one in these contexts.
Other Research Applications:
Beyond its potential as a biomarker, 1-(3-aminopropyl)pyrrolidin-2-one has been explored in other research areas. For example, studies have investigated its potential use as:
- A drug delivery vehicle: Due to its biodegradability and specific functionalities, researchers have explored the use of 1-(3-aminopropyl)pyrrolidin-2-one as a building block for "smart" polyphosphazenes, which are potential drug delivery systems. (Source)
- A model compound for studying polyamine metabolism: Researchers have used 1-(3-aminopropyl)pyrrolidin-2-one as a model compound to understand better the complex pathways of polyamine metabolism in the body. (Source)
1-(3-Aminopropyl)pyrrolidin-2-one, also known as N-(3-aminopropyl)-2-pyrrolidinone, is a compound with the molecular formula CHNO and a molecular weight of approximately 142.20 g/mol. This compound features a pyrrolidinone ring, which is a five-membered cyclic amide, and an aminoalkyl side chain. The structure can be represented as follows:
textO || N---C / \ H2N C | C / \ H H
The presence of both an amino group and a carbonyl group in its structure gives it unique properties, making it a versatile compound in various chemical contexts.
- Acylation: The amino group can react with acyl chlorides to form amides.
- Alkylation: It can be alkylated at the nitrogen atom using alkyl halides.
- Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly when reacted with aldehydes or ketones.
- Hydrogenation: The double bond in the pyrrolidinone ring can be reduced under specific conditions.
These reactions are fundamental in synthesizing derivatives and exploring the compound's reactivity in organic chemistry.
Research indicates that 1-(3-Aminopropyl)pyrrolidin-2-one exhibits various biological activities. Notably, compounds with a pyrrolidine ring are known for their potential therapeutic effects, including:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
- Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Properties: There is evidence that related structures can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases .
Several synthetic routes have been developed for producing 1-(3-Aminopropyl)pyrrolidin-2-one:
- One-Pot Synthesis: This method involves the simultaneous reaction of starting materials under controlled conditions to yield the target compound directly.
- Ring Closure Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidinone ring.
- Functionalization of Pyrrolidine Derivatives: Preformed pyrrolidine rings can be functionalized with aminopropyl groups through nucleophilic substitution reactions.
These methods highlight the versatility and accessibility of synthesizing this compound for research and industrial applications.
1-(3-Aminopropyl)pyrrolidin-2-one finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in developing compounds with neuroprotective and antimicrobial properties.
- Organic Synthesis: The compound is utilized as a building block for synthesizing more complex organic molecules.
- Agrochemicals: It has potential uses in developing agricultural chemicals due to its biological activity .
Interaction studies involving 1-(3-Aminopropyl)pyrrolidin-2-one have focused on its binding affinity to biological targets. Research has indicated that it may interact with neurotransmitter systems, which could explain its neuroprotective effects. Additionally, studies on its interaction with enzymes involved in metabolic pathways have shown promise in understanding its pharmacological profile .
Several compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-2-one. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Pyrrolidine | Saturated heterocycle | Basic structure; used as a building block |
| 2-Pyrrolidinone | Cyclic amide | Exhibits similar reactivity; used in drugs |
| N-Methylpyrrolidinone | Methyl derivative | Enhanced lipophilicity; neuroactive properties |
| Proline | Amino acid | Natural occurrence; important in proteins |
Uniqueness of 1-(3-Aminopropyl)pyrrolidin-2-one
1-(3-Aminopropyl)pyrrolidin-2-one stands out due to its dual functionality as both an amine and a carbonyl-containing compound. This duality allows for diverse chemical reactivity and biological interactions not typically found in simpler analogs like pyrrolidine or proline. Its specific side chain also contributes to its unique biological activities and potential therapeutic applications.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








